9-Azidoacridine
CAS No.: 21330-56-3
Cat. No.: VC1570885
Molecular Formula: C13H8N4
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21330-56-3 |
|---|---|
| Molecular Formula | C13H8N4 |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 9-azidoacridine |
| Standard InChI | InChI=1S/C13H8N4/c14-17-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H |
| Standard InChI Key | BFOMVRGJRFLFCJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=[N+]=[N-] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=[N+]=[N-] |
Introduction
Chemical Structure and Properties
Molecular Structure
9-Azidoacridine consists of a planar tricyclic ring system with an azide functional group attached at the 9-position. The core structure is derived from acridine, which features two benzene rings fused to a pyridine ring. The molecular framework can be represented by the following structural parameters:
-
Molecular Formula: C13H8N4
-
Molecular Weight: 220.23 g/mol
-
Core Structure: Acridine skeleton
The azide group consists of three nitrogen atoms in a linear arrangement with a formal negative charge on the terminal nitrogen and a formal positive charge on the central nitrogen atom. This creates a resonance-stabilized functional group that contributes to the compound's distinctive chemical behavior .
Computed Properties
Several computed properties provide insight into the physical, chemical, and biological behavior of 9-Azidoacridine. These properties are summarized in the following table:
The XLogP3-AA value of 4.5 indicates that 9-Azidoacridine is relatively lipophilic, suggesting good membrane permeability but poor water solubility. The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors influence its intermolecular interactions and potential binding behavior in biological systems. The relatively low rotatable bond count (1) suggests a rigid molecular structure, which may impact its conformational flexibility and binding properties .
Identifiers and Nomenclature
Chemical Identifiers
9-Azidoacridine is registered in various chemical databases with specific identifiers that facilitate its unambiguous identification:
These identifiers are crucial for cross-referencing the compound across different chemical databases and literature sources, ensuring accurate identification in research and regulatory contexts .
Synonyms
9-Azidoacridine is known by several synonyms in the chemical literature:
These alternative names reflect different nomenclature systems and conventions used in chemical indexing and literature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume